![molecular formula C12H14N4 B1470193 (5-cyclopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanamine CAS No. 1267363-46-1](/img/structure/B1470193.png)
(5-cyclopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanamine
Overview
Description
“(5-cyclopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanamine” is a compound with the molecular formula C12H14N4. It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives have been synthesized by click reaction of substituted benzylazide with 5-ethynyl-4-methyl-2-substituted phenylthiazole . Another study reported the synthesis of 1H-1,2,3-triazole analogs via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using NMR spectroscopy. For example, the 1H NMR and 13C NMR spectra of a related compound, 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole, were reported .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were synthesized and screened for their in vitro cytotoxic activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the exact mass of a related compound, 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole, was determined to be 350.1001 .
Scientific Research Applications
Drug Discovery
1,2,3-triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-triazoles are used extensively in organic synthesis . They have high chemical stability and strong dipole moment, which make them useful in various synthetic applications .
Polymer Chemistry
In the field of polymer chemistry, 1,2,3-triazoles are used as structural units of polymers . They contribute to the stability and functionality of the polymers .
Supramolecular Chemistry
1,2,3-triazoles are used in supramolecular chemistry due to their ability to form hydrogen bonds . They are often used as building blocks in the design of supramolecular structures .
Bioconjugation
In bioconjugation, 1,2,3-triazoles are used to link two molecules together . They provide a stable and reliable linkage, making them ideal for use in biological systems .
Chemical Biology
1,2,3-triazoles are used in chemical biology for various applications . They are often used as bioorthogonal reagents, which can react with each other under physiological conditions without interfering with native biochemical processes .
Fluorescent Imaging
1,2,3-triazoles are used in fluorescent imaging . They can be incorporated into fluorescent probes, allowing for the visualization of biological structures and processes .
Materials Science
In materials science, 1,2,3-triazoles are used in the development of new materials . Their unique properties make them useful in the creation of advanced materials with specific characteristics .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5-cyclopropyl-1-phenyltriazol-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c13-8-11-12(9-6-7-9)16(15-14-11)10-4-2-1-3-5-10/h1-5,9H,6-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRLPBALRQDZQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=NN2C3=CC=CC=C3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-cyclopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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